molecular formula C14H11FO3 B6397668 3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% CAS No. 1261929-97-8

3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95%

Cat. No. B6397668
CAS RN: 1261929-97-8
M. Wt: 246.23 g/mol
InChI Key: GFPSDCMPVHQZGO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, also known as FMBA, is an aromatic carboxylic acid that has been widely used in the scientific research community for its versatility in applications. It is a white crystalline solid that is soluble in both polar and non-polar solvents, such as water and methanol. FMBA has been used in a variety of fields including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% has been widely used in a variety of scientific research applications. It has been used as a substrate for the oxidation of alcohols in organic synthesis, as a reagent for the synthesis of heterocycles and other organic compounds, and as a catalyst for the synthesis of polymers. In addition, 3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% has also been used in biochemistry and pharmacology for its ability to inhibit enzymes and other biological structures.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% is not fully understood, but it is believed to act as an inhibitor of enzymes and other biological structures. It is thought to bind to the active site of the enzyme and prevent it from catalyzing its reaction. This inhibition can be used to study the role of enzymes in biochemical pathways and to develop drugs that target specific enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% have not been extensively studied, but it is believed to have a variety of effects on the body. In animal studies, 3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% has been shown to have anticonvulsant, anti-inflammatory, and anti-cancer properties. In addition, it has been shown to have a protective effect against oxidative stress and to have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is a white crystalline solid that is soluble in both polar and non-polar solvents, making it easy to work with. In addition, it is relatively inexpensive and can be easily synthesized. The main limitation of 3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% is its potential toxicity, as it has been shown to be toxic in animal studies. Therefore, it should be handled with caution and used in well-ventilated areas.

Future Directions

The potential applications of 3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% are vast and there are many future directions for research. One potential direction is the development of drugs that target specific enzymes and pathways in the body. In addition, 3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% could be used to study the role of enzymes in biochemical pathways and to develop drugs to treat neurodegenerative diseases. Finally, 3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% could be used to develop polymers and other materials for industrial applications.

Synthesis Methods

3-Fluoro-4-(3-hydroxymethylphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 4-fluoro-3-hydroxymethylbenzoic acid with sodium borohydride, the reaction of 3-fluorobenzaldehyde with 3-hydroxymethylbenzaldehyde, and the reaction of 4-fluorobenzaldehyde with 3-hydroxybenzaldehyde. The most common method of synthesis is the reaction of 4-fluorobenzaldehyde with 3-hydroxybenzaldehyde in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction produces a white crystalline solid that can be isolated and purified through recrystallization.

properties

IUPAC Name

3-fluoro-4-[3-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-13-7-11(14(17)18)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPSDCMPVHQZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689076
Record name 2-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-97-8
Record name 2-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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